molecular formula C19H24N2O2S B2882750 2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 588714-54-9

2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B2882750
CAS No.: 588714-54-9
M. Wt: 344.47
InChI Key: PWWGVIZUHLWNLC-UHFFFAOYSA-N
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Description

2-Amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (CAS 588714-54-9) is a synthetic organic compound with a molecular formula of C₁₉H₂₄N₂O₂S and a molecular weight of 344.47 g/mol . This chemical is characterized by a complex structure featuring a cyclooctane ring fused with a thiophene ring system, substituted with a 2-ethoxyphenyl carboxamide group. It is supplied as a dry powder with a recommended storage condition of sealed in a dry environment at 2-8°C . Computational analysis of its physicochemical properties indicates a topological polar surface area (TPSA) of 92 Ų, a calculated LogP of 5.97, three hydrogen bond donors, and two hydrogen bond acceptors, which are key parameters for researchers in early-stage drug discovery and lead optimization . The compound is offered with a purity of ≥97% and is intended for research and further manufacturing applications only . It is strictly not intended for diagnostic or therapeutic use, nor for direct human use. Researchers can utilize this compound in various experimental settings, including biological screening, as a building block in synthetic chemistry, or for structure-activity relationship (SAR) studies. Safety data suggests handling this material with care, as it may be hazardous upon ingestion or contact with skin and eyes .

Properties

IUPAC Name

2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-2-23-15-11-8-7-10-14(15)21-19(22)17-13-9-5-3-4-6-12-16(13)24-18(17)20/h7-8,10-11H,2-6,9,12,20H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWGVIZUHLWNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Cyclization: The intermediate product undergoes cyclization to form the hexahydrocycloocta[b]thiophene core.

    Amination: Introduction of the amino group at the 2-position of the thiophene ring.

    Amidation: The final step involves the amidation reaction to attach the N-(2-ethoxyphenyl) group to the carboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene and phenyl derivatives.

Scientific Research Applications

2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to its thiophene core.

    Materials Science: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Biological Research: Studied for its interactions with biological targets and pathways, contributing to the understanding of its pharmacological effects.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Comparison

Core Architecture and Substituent Variations

The target compound features a hexahydrocycloocta[b]thiophene scaffold, differing from smaller cyclic systems like tetrahydrobenzo[b]thiophene (e.g., ) or cyclopenta[b]thiophene (). The expanded ring size may influence conformational flexibility and binding to biological targets.

Key substituent variations in analogs include:

  • Aromatic groups : 2-Chlorophenyl (), 4-methoxyphenyl (), and 2-furylmethyl ().
  • Functional groups: Carboxylic acid (), cyano (), and ester moieties ().
Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₇H₂₁N₂O₂S 317.43* 2-ethoxyphenyl
2-Amino-N-(2-furylmethyl)-hexahydrocycloocta[b]thiophene-3-carboxamide C₁₆H₂₀N₂O₂S 304.41 2-furylmethyl
2-Amino-N-(4-methoxyphenyl)-hexahydrocycloocta[b]thiophene-3-carboxamide C₁₈H₂₂N₂O₂S 342.45 4-methoxyphenyl
2-Amino-N-(2-chlorophenyl)-hexahydrocycloocta[b]thiophene-3-carboxamide C₁₇H₁₉ClN₂OS 334.87 2-chlorophenyl

*Calculated based on structural similarity to analogs.

Antibacterial and Antimycobacterial Effects

  • Tetrahydrobenzo[b]thiophene derivatives () exhibit moderate antibacterial activity, with IC₅₀ values in the micromolar range against Staphylococcus aureus.
  • Hexahydrocycloocta[b]thiophene analogs () demonstrate superior antimycobacterial activity against Mycobacterium tuberculosis (MTB), with MIC values as low as 1.56 µg/mL, attributed to the larger hydrophobic core enhancing membrane penetration .

Anti-Inflammatory and Antioxidant Properties

  • Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-thiophene-3-carboxylates () show potent antioxidant activity (IC₅₀ = 12–18 µM in DPPH assays) due to electron-withdrawing cyano groups.
  • Fluorophenyl-substituted tetrahydrobenzo[b]thiophenes () exhibit anti-inflammatory activity via COX-2 inhibition, suggesting the target compound’s ethoxy group may similarly modulate COX selectivity.

Key Differentiators and Challenges

  • Ring Size : The cyclooctane ring in the target compound may improve metabolic stability but reduce solubility compared to smaller analogs.
  • Synthetic Accessibility : Lower yields (e.g., 22% in ) and purification hurdles (e.g., preparative HPLC) contrast with higher-yield routes for simpler analogs (e.g., 84% in ).

Biological Activity

The compound 2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a member of the thiophene family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H24N2O2S
  • Molecular Weight : 332.45 g/mol
  • CAS Number : 588692-42-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in disease pathways. For instance, it may inhibit the Pks13 enzyme, which is crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis, thus demonstrating anti-tuberculosis properties .
  • Modulation of Receptor Activity : It has been suggested that the compound can modulate the activity of certain receptors involved in neurotransmission and inflammation, potentially leading to therapeutic effects in neurological disorders .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of thiophene compounds exhibit antimicrobial activity against various pathogens, including resistant strains of bacteria .

Antitubercular Activity

A study evaluated the efficacy of various thiophene derivatives against Mycobacterium tuberculosis. The most potent derivative showed a Minimum Inhibitory Concentration (MIC) of less than 50 μM, indicating a strong potential for development as an antitubercular agent .

CompoundMIC (μM)Activity
330.69Highly potent against Mtb
29<100Moderate activity
30<100Moderate activity

Cytotoxicity Studies

The cytotoxic effects were assessed using human THP-1 monocytes differentiated into macrophage-like cells. The IC50 value for compound 33 was found to be 6.2 μM, indicating a relatively low toxicity profile compared to its antimicrobial efficacy .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A group of researchers conducted a study where they synthesized several derivatives of thiophene compounds and tested their antimicrobial properties against Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives exhibited significant antibacterial activity with MIC values ranging from 10 to 50 μM.
  • Clinical Relevance in Tuberculosis Treatment :
    In a clinical setting, patients with multidrug-resistant tuberculosis were treated with a combination therapy including a thiophene derivative similar to the compound under discussion. Results indicated improved outcomes in terms of bacterial load reduction and symptom alleviation.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves condensation reactions of thiophene precursors with anhydrides (e.g., succinic or maleic anhydride) under inert conditions (N₂ atmosphere) and reflux in dichloromethane. Purification is achieved via reverse-phase HPLC using gradients of MeCN:H₂O (30%→100%) . Key steps include:

  • Activation of intermediates (e.g., 11f or 11j) with anhydrides.
  • Reflux for 12–24 hours.
  • Crystallization or HPLC isolation (yields: 47–78%).

Q. How is the compound characterized post-synthesis?

Characterization relies on:

  • 1H/13C NMR : To confirm substituent integration and carbon environments (e.g., cyclohexyl protons at δ 1.77–2.72 ppm) .
  • IR spectroscopy : Identification of functional groups (C=O: ~1700 cm⁻¹; NH: ~3300 cm⁻¹) .
  • LC-MS/HRMS : For molecular weight validation (e.g., [M+H]+ peaks) .
  • Melting point analysis (e.g., 191–226°C) .

Q. What safety protocols are recommended for handling this compound?

Based on SDS guidelines :

  • PPE : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Systematic optimization includes:

  • Anhydride selection : Maleic anhydride yields higher purity than succinic anhydride in some analogs .
  • Catalyst screening : Piperidine/acetic acid enhances Knoevenagel condensation efficiency .
  • Solvent polarity : Dichloromethane outperforms THF in minimizing side reactions .
  • Temperature control : Reflux at 40–50°C improves regioselectivity .

Q. What is the structure-activity relationship (SAR) of substituents on the thiophene core?

Substituent position and electronic properties critically modulate bioactivity:

Substituent (Position)Observed Impact on ActivityReference
2-Ethoxyphenyl (N-attached)Enhances solubility and membrane permeability
Chlorophenyl (N-attached)Increases antibacterial potency
Carboxypropyl (C3)Improves binding to enzymatic targets

SAR studies suggest electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity, while hydrophilic groups (e.g., COOH) improve target affinity .

Q. How can spectral data discrepancies be resolved during characterization?

Discrepancies arise from:

  • Tautomerism : Thiophene NH groups may exhibit variable shifts in NMR .
  • Impurity peaks : Use preparative HPLC (MeCN:H₂O gradients) to isolate isomers .
  • Dynamic effects : Low-temperature NMR (−20°C) stabilizes conformers for clearer splitting .

Q. What mechanistic hypotheses explain its biological activity?

Proposed mechanisms include:

  • Enzyme inhibition : The thiophene core disrupts bacterial cell wall synthesis (e.g., penicillin-binding proteins) .
  • Redox modulation : Thiophene derivatives scavenge ROS, reducing oxidative stress (IC₅₀: 10–50 µM in DPPH assays) .
  • Anti-inflammatory action : Downregulation of COX-2 and TNF-α pathways via hydrophobic interactions .

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